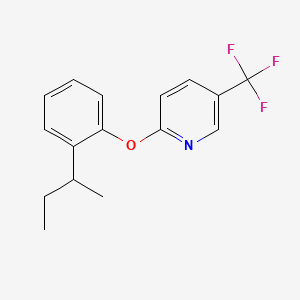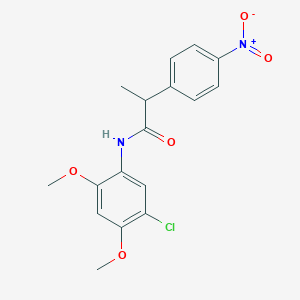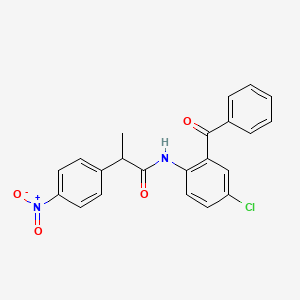
2-(2-sec-butylphenoxy)-5-(trifluoromethyl)pyridine
説明
The chemical under discussion is part of a broader class of compounds that play a significant role in various fields of chemistry due to their unique structural and functional attributes. The compound's relevance stems from its intricate design, incorporating elements like trifluoromethyl groups, which are known for influencing the physical and chemical properties of molecules in significant ways.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods, providing insights into potential pathways for synthesizing "2-(2-sec-butylphenoxy)-5-(trifluoromethyl)pyridine". For example, the eco-benign and highly efficient access to dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol demonstrates a fast, high-yielding, and operationally simple protocol, indicating a potential method for synthesizing similar compounds (Khaksar & Gholami, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this category, especially those incorporating trifluoromethyl groups, is crucial for understanding their behavior and reactivity. For instance, the study on the synthesis and properties of new pyridine-bridged poly(ether-imide)s based on 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine offers insights into how trifluoromethyl groups affect molecular structure and the resulting material properties (Wang et al., 2008).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals highlight its versatility and potential applications. Research into the synthesis and chemistry of 2‐hydroxy‐4,6‐bis(trifluoromethyl)pyridine‐5‐carboxylates reveals methodologies for introducing electrophiles at specific positions, suggesting ways to modify and utilize similar compounds in chemical reactions (Goure, 1993).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting points, and boiling points, is essential for practical applications. The synthesis and characterization of soluble polyimides derived from the polycondensation of 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with some aromatic dianhydrides provide valuable data on how pyridine and trifluoromethyl components influence these properties (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, define the compound's utility in broader chemical contexts. For example, the study on "2-(Trifluoromethylsulfonyloxy)pyridine as a Reagent for the Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons" illustrates how derivatives of pyridine can be employed as intermediates or reagents in synthetic chemistry, pointing to the chemical versatility of the target compound (Keumi et al., 1988).
特性
IUPAC Name |
2-(2-butan-2-ylphenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-3-11(2)13-6-4-5-7-14(13)21-15-9-8-12(10-20-15)16(17,18)19/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNQYTQCZAUHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-fluorophenoxy)ethyl]azepane oxalate](/img/structure/B4074712.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074722.png)

![7-{(3-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074742.png)
![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4074750.png)
![N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4074762.png)

![{2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074769.png)
![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074775.png)
![2-[(1-azepanylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4074780.png)
![ethyl 4-[3-(1-azepanyl)propoxy]benzoate oxalate](/img/structure/B4074783.png)

